N-Deethyldorzolamide hydrochloride
Overview
Description
N-Deethyldorzolamide hydrochloride is a metabolite of dorzolamide, a carbonic anhydrase inhibitor commonly used in the treatment of glaucoma and elevated intraocular pressure . This compound is known for its role in reducing intraocular pressure by inhibiting the enzyme carbonic anhydrase, which is crucial in the production of aqueous humor in the eye .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Deethyldorzolamide hydrochloride involves the deethylation of dorzolamide. This process typically requires specific reaction conditions, including the use of strong acids or bases to facilitate the removal of the ethyl group from the parent compound . The reaction is carried out under controlled temperatures to ensure the stability of the resulting compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the deethylation process .
Chemical Reactions Analysis
Types of Reactions
N-Deethyldorzolamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
N-Deethyldorzolamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of carbonic anhydrase inhibitors.
Biology: Employed in biological studies to understand the role of carbonic anhydrase in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to elevated intraocular pressure.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
N-Deethyldorzolamide hydrochloride exerts its effects by inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium of the eye. This inhibition reduces the production of hydrogen ions, leading to decreased secretion of aqueous humor and subsequently lowering intraocular pressure . The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing fluid production in the eye .
Comparison with Similar Compounds
Similar Compounds
Dorzolamide: The parent compound, also a carbonic anhydrase inhibitor used in glaucoma treatment.
Brinzolamide: Another carbonic anhydrase inhibitor with similar therapeutic applications.
Acetazolamide: An older carbonic anhydrase inhibitor used systemically for various conditions.
Uniqueness
N-Deethyldorzolamide hydrochloride is unique due to its specific deethylated structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, dorzolamide. This structural difference allows for targeted inhibition of carbonic anhydrase with potentially reduced systemic side effects .
Properties
IUPAC Name |
(4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S3.ClH/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12;/h3-4,6H,2,9H2,1H3,(H2,10,13,14);1H/t4-,6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLLBYYSCGNPPR-DPIOYBAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167761 | |
Record name | N-Deethyldorzolamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164455-27-0 | |
Record name | N-Deethyldorzolamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164455270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Deethyldorzolamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEETHYLDORZOLAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7DT2GS6VD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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